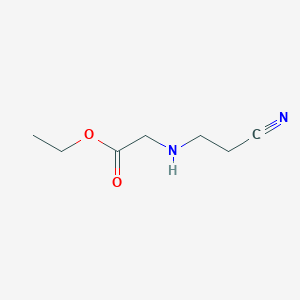![molecular formula C13H8FNO B3138281 3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 450843-43-3](/img/structure/B3138281.png)
3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile
Vue d'ensemble
Description
3’-Fluoro-6-hydroxy-[1,1’-biphenyl]-3-carbonitrile is a fluorinated biphenyl derivative. Fluorinated biphenyls are of significant interest due to their unique chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and organic electronics. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it more stable and often enhancing its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-6-hydroxy-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the biphenyl core.
Nitrile Introduction: The nitrile group can be introduced via a cyanation reaction, often using a copper catalyst and a suitable cyanide source.
Industrial Production Methods
Industrial production of fluorinated biphenyl derivatives often involves scalable methods such as continuous flow synthesis and the use of automated reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Fluoro-6-hydroxy-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the fluorine atom, the compound can undergo electrophilic substitution reactions at the ortho and para positions relative to the hydroxyl group.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, and other derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can lead to the formation of alcohols and other reduced products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products
Electrophilic Substitution: Halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Amides, amines, and ethers.
Oxidation and Reduction: Quinones and alcohols.
Applications De Recherche Scientifique
3’-Fluoro-6-hydroxy-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3’-Fluoro-6-hydroxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and electrostatic interactions . The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex . The nitrile group can act as an electron-withdrawing group, modulating the compound’s reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorinated Isoquinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Fluorinated Quinolines: Known for their antibacterial and antineoplastic properties.
Fluorinated Biphenyls: Other derivatives of biphenyl with different substituents, such as halogens and nitro groups.
Uniqueness
3’-Fluoro-6-hydroxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of its fluorine, hydroxyl, and nitrile groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and biological activity, while the hydroxyl and nitrile groups provide additional sites for chemical modification and interaction with biological targets .
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-4-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-11-3-1-2-10(7-11)12-6-9(8-15)4-5-13(12)16/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQDLBMUBVDSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)

![2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole](/img/structure/B3138210.png)


![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)




![[2-(3-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B3138268.png)
![6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138273.png)


